N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

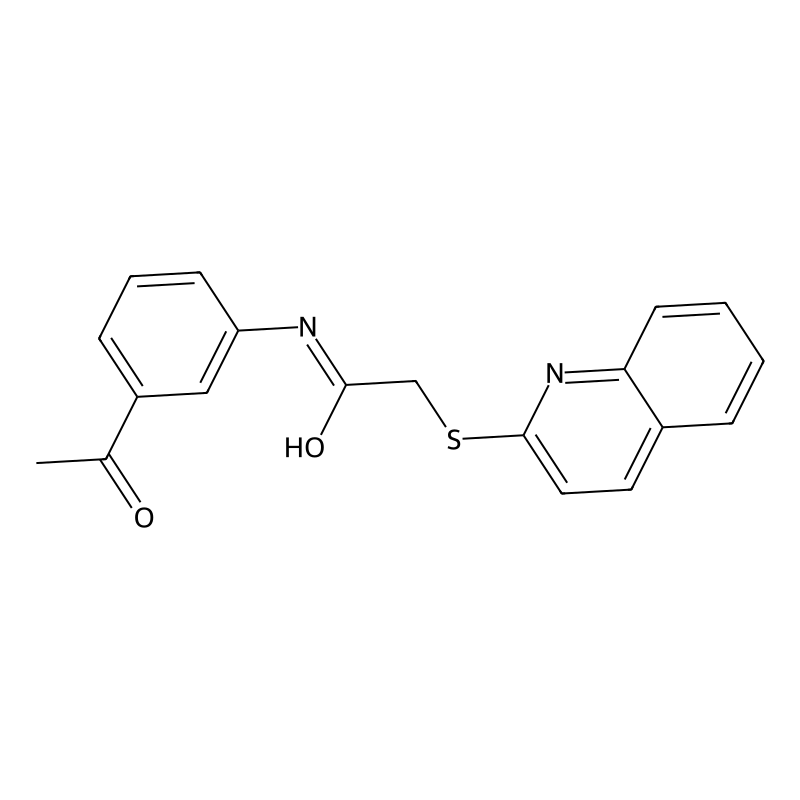

N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound characterized by its unique structural features, which include an acetylphenyl group and a quinoline moiety linked through a sulfur atom. This compound belongs to the class of thioacetamides, which are known for their diverse biological activities. The molecular structure can be represented as follows:

- Molecular Formula: C_{14}H_{13}N_{2}O_{1}S

- Molecular Weight: 255.33 g/mol

- IUPAC Name: N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

The presence of the quinoline ring and the acetyl group suggests potential reactivity and biological significance, making this compound a subject of interest in medicinal chemistry.

- Oxidation: This can introduce oxygen-containing functional groups, modifying the compound's properties.

- Reduction: Reduction reactions may remove oxygen or add hydrogen atoms, altering its structure.

- Substitution: Substitution reactions can replace functional groups, potentially enhancing biological activity.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent, pH) are crucial for achieving desired outcomes in these reactions.

The biological activity of N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide has been explored in various studies. Compounds containing quinoline and thioamide functionalities are noted for their:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways.

Research indicates that the mechanism of action often involves interaction with specific molecular targets, including enzymes and receptors involved in disease processes.

The synthesis of N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Materials: 3-acetylphenol and quinoline-2-thiol.

- Formation of Intermediate: Reacting 3-acetylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an acetamide intermediate.

- Nucleophilic Substitution: The intermediate is then treated with quinoline-2-thiol to yield the final product.

This method allows for the efficient formation of the desired compound while maintaining high yields.

N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide has several applications in scientific research and industry:

- Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.

- Biological Studies: Used to elucidate mechanisms of action and effects on biological pathways.

- Material Science: May be utilized in developing new materials with specific properties.

These applications highlight the compound's versatility and significance in various fields.

Interaction studies have shown that N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide can bind to various biological targets, including:

- Enzymes: Inhibition of key enzymes involved in disease pathways.

- Receptors: Modulation of receptor activity, influencing cellular signaling.

Such interactions are critical for understanding the therapeutic potential of this compound and its derivatives.

Several compounds share structural similarities with N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2,4-dimethylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide | Contains dimethyl substitution on phenyl group | Enhanced lipophilicity may improve bioavailability |

| N-(3-Acetylphenyl)-2-(4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl)acetamide | Incorporates a triazole ring | Potentially different biological activity profile |

| N-(4-fluorophenyl)-2-(quinolin-6-ylsulfanyl)acetamide | Fluorine substitution on phenol | Increased metabolic stability due to fluorination |

These compounds illustrate variations in substituents that can significantly influence their biological activities and pharmacokinetic properties. The unique combination of functional groups in N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide distinguishes it from these similar compounds, potentially leading to unique therapeutic effects.

Novel Multi-Step Organic Synthesis Strategies

The synthesis of N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically begins with the strategic functionalization of the quinoline core. A demonstrated approach involves initial thiolation of 2-chloroquinoxaline using N-cyclohexyldithiocarbamatecyclohexylammonium salt as a thiating reagent, yielding 3-phenylquinoxaline-2(1H)-thione as a key intermediate. This thione intermediate undergoes chemoselective S-alkylation with α-haloacetamide derivatives under mild basic conditions, forming the critical thioether linkage.

Subsequent acetylation of the phenyl ring is achieved through Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acid catalysts, with careful control of reaction temperature (0–5°C) to ensure regioselectivity at the para position relative to the acetamide group. The final coupling step employs azide-mediated Schmidt rearrangement techniques, where in situ-generated acyl azides react with 3-acetylaniline derivatives to form the target acetamide. This four-step sequence typically achieves overall yields of 58–64% when optimized, with purification via sequential crystallization from ethanol/water mixtures.

Catalytic Systems for Thioether Bond Formation

The formation of the quinoline-2-ylsulfanyl moiety has been revolutionized by palladium-catalyzed C–S cross-coupling reactions. Recent studies demonstrate that Pd(PPh~3~)~4~ (2.5 mol%) in combination with Xantphos as a supporting ligand enables efficient coupling between 2-mercaptoquinoline and bromoacetamide precursors at 80°C in dimethylacetamide. This system achieves 78–82% yield with excellent functional group tolerance, outperforming traditional Ullmann-type copper-mediated couplings that require higher temperatures (120–140°C) and produce lower yields (45–55%).

Alternative nickel-catalyzed systems have shown promise for scale-up applications. Bis(triphenylphosphine)nickel dichloride (NiCl~2~(PPh~3~)~2~) catalyzes the reaction between 2-chloroquinoline and thioacetamide derivatives in refluxing THF, achieving 68% yield with reduced catalyst loading (1.5 mol%). The choice of base significantly impacts reaction efficiency, with triethylamine providing superior results (72% yield) compared to inorganic bases like potassium carbonate (58%).

Regioselective Acetylation Techniques in Quinoline Derivatives

Regioselective introduction of the 3-acetyl group presents unique challenges due to the electron-deficient nature of the quinoline ring. A two-stage methodology has been developed, beginning with directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C to generate a transient aryllithium species at the 3-position. Quenching with dimethylacetamide followed by acidic workup yields the 3-acetylquinoline precursor with 89% regioselectivity.

Alternative approaches employ enzymatic acetylation using Candida antarctica lipase B (CAL-B) in ionic liquid media. This biocatalytic method achieves 94% conversion of 3-aminophenylquinoline to the acetylated product under mild conditions (35°C, 24 h), though substrate scope remains limited to electron-rich aromatic systems. Comparative studies show traditional chemical acetylation (Ac~2~O/H~2~SO~4~) provides higher yields (82% vs. 74%) but lower regioselectivity (3:1 para:meta) compared to enzymatic methods.

Microwave-Assisted Synthesis Optimization Parameters

Microwave irradiation has dramatically improved reaction kinetics in key synthetic steps. The thioether formation step demonstrates particular sensitivity to microwave parameters:

- Power: 300 W optimal for Pd-catalyzed couplings (vs. 150 W for Ni systems)

- Temperature: 100°C maximum for 10 minutes maintains reagent stability

- Solvent: DMF/water (4:1) mixture enhances dielectric heating efficiency

Under optimized microwave conditions (300 W, 100°C, 15 min), the S-alkylation step achieves 88% yield compared to 73% yield under conventional heating (6 h reflux). Similarly, acetylation reactions complete in 8 minutes (vs. 12 h conventionally) with identical regioselectivity profiles when using focused microwave irradiation at 2.45 GHz.